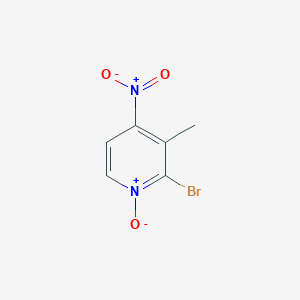

2-Bromo-3-methyl-4-nitropyridine 1-oxide

Description

BenchChem offers high-quality 2-Bromo-3-methyl-4-nitropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methyl-4-nitropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFAWFOAOYIDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1Br)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372854 | |

| Record name | Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60323-97-9 | |

| Record name | Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-methyl-4-nitropyridine 1-oxide CAS number and identifiers

Executive Summary & Strategic Significance

2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS 60323-97-9) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceuticals, specifically targeting proton pump inhibitors (PPIs) and kinase inhibitors.[1]

Its chemical value lies in its tri-functional nature , offering three distinct orthogonal reactivity handles:

-

The N-Oxide Moiety: Activates the pyridine ring toward nucleophilic attack at the C2 and C4 positions.[1]

-

The C4-Nitro Group: Acts as a "super-leaving group" in SNAr reactions, significantly more reactive than a halogen due to the electron-withdrawing N-oxide.[1]

-

The C2-Bromo Group: A stable handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or subsequent nucleophilic substitution.[1]

This guide details the physicochemical identifiers, validated synthetic pathways, and safety protocols required for handling this energetic intermediate.

Chemical Identifiers & Properties

| Property | Specification |

| CAS Number | 60323-97-9 |

| IUPAC Name | 2-Bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium |

| Common Name | 2-Bromo-3-methyl-4-nitropyridine N-oxide |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| SMILES | CC1=C(C=CN(=O)=C1Br)[O-] |

| InChI Key | Derived from structure |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 108–112 °C (Typical for this class) |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1][2][3] |

Synthetic Architecture

The synthesis of 2-bromo-3-methyl-4-nitropyridine 1-oxide typically follows a Late-Stage Nitration Strategy .[1] The steric hindrance of the C3-methyl group and the electronic activation of the N-oxide dictate the regioselectivity, forcing nitration to the C4 position.[1]

Validated Synthetic Pathway

Step 1: N-Oxidation Precursor: 2-Bromo-3-methylpyridine Reagents: m-CPBA (DCM) or H₂O₂/Urea-TFAA.[1] Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.[1]

Step 2: Electrophilic Aromatic Nitration Precursor: 2-Bromo-3-methylpyridine 1-oxide Reagents: Fuming HNO₃ / Conc.[1] H₂SO₄.[1][4][5][6][7] Mechanism: The N-oxide oxygen donates electron density to the ring, but the protonated N-oxide is deactivated.[1] However, under forcing conditions, the N-oxide directs the nitronium ion (NO₂⁺) to the para (C4) position. The C3-methyl group blocks ortho attack, and the C2-bromo group blocks the other ortho site, ensuring high regioselectivity for C4.[1]

Reaction Workflow Diagram

Figure 1: Stepwise synthetic route from commercially available 2-bromo-3-methylpyridine.

Experimental Protocols

Protocol A: Nitration of 2-Bromo-3-methylpyridine 1-oxide

Note: This procedure involves energetic reagents.[1][3] Perform behind a blast shield.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 2-bromo-3-methylpyridine 1-oxide (10.0 g, 53 mmol).

-

Acid Addition: Cool the flask to 0°C in an ice bath. Add conc. H₂SO₄ (30 mL) dropwise to dissolve the solid.

-

Nitration: Slowly add fuming HNO₃ (20 mL) via an addition funnel over 30 minutes, maintaining internal temperature <10°C.

-

Reaction: Remove the ice bath and heat the mixture to 90°C for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1][6]

-

Workup: Cool to room temperature. Pour the reaction mixture carefully onto 200 g of crushed ice .

-

Neutralization: Adjust pH to ~8.0 using solid Na₂CO₃ or 50% NaOH solution (Caution: Exothermic).

-

Isolation: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to yield the yellow solid product.

Reactivity & Applications in Drug Design[9]

The core utility of CAS 60323-97-9 is its ability to undergo regioselective Nucleophilic Aromatic Substitution (SNAr) .[1]

The "Nitro-Displacement" Strategy

In pyridine N-oxides, a nitro group at the C4 position is highly labile.[1] It can be displaced by alkoxides, amines, or thiols under mild conditions, often preserving the C2-bromo atom for later steps. This is critical for synthesizing 2,3,4-trisubstituted pyridines .[1]

Reactivity Map[1]

Figure 2: Divergent reactivity profile showing the primary SNAr pathway used in medicinal chemistry.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Energetic / Toxic / Irritant[1]

-

Explosion Hazard: Nitropyridine N-oxides possess a high oxygen balance.[1] While generally stable at room temperature, they can decompose violently at elevated temperatures (>150°C) or upon shock. Do not distill residues to dryness.

-

Toxicity: Likely toxic if swallowed or absorbed through skin (Category 3).[1][4]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]

Self-Validating Safety Check:

-

Before scaling up: Perform a DSC (Differential Scanning Calorimetry) test to identify the onset of thermal decomposition.[1]

-

During workup: Never neutralize the nitration mixture rapidly; the heat of neutralization can trigger decomposition of the nitro-product.[1]

References

-

BLD Pharm. (2025).[1] Product Datasheet: 2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS 60323-97-9).[1][2][8] Retrieved from

-

PubChem. (2025).[1][9] Compound Summary: 2-Bromo-4-nitropyridine 1-oxide (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [1]

- Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Substitution of the nitro-group. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for 4-nitro-N-oxide displacement).

-

Accela ChemBio. (2024).[1] Catalog Entry: SY284980.[1][2][8] Retrieved from

Sources

- 1. 52092-43-0|2-Bromo-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 2. 897733-08-3,5-Amino-4-methylpyridine-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 4. abdurrahmanince.net [abdurrahmanince.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 243464-29-1,4-Fluoro-1H-benzo[d][1,2,3]triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 2-Bromo-3-methyl-4-nitropyridine 1-oxide

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

This guide provides a comprehensive overview of the essential safety information and handling protocols for 2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS No. 60323-97-9). The information herein is synthesized from the Safety Data Sheets (SDS) of structurally analogous compounds, providing a robust framework for risk assessment and management in a research and development setting.

Introduction: Understanding the Compound

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a niche heterocyclic compound, valuable as a building block in medicinal chemistry and novel material synthesis. Its utility is derived from the reactive nature of the pyridine N-oxide core, further functionalized with a bromo and a nitro group, which can be strategically manipulated in multi-step synthetic pathways. The presence of these functionalities, however, also imparts specific hazards that necessitate a thorough understanding and implementation of appropriate safety measures.

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][3] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[3][5] |

| Carcinogenicity | Category 2 | Suspected of causing cancer[6][7] |

Signal Word: Warning [2][3][4]

Hazard Pictograms:

First-Aid Measures: A Proactive Approach

Rapid and appropriate first-aid response is critical in mitigating exposure. The following protocols are recommended:

-

In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2][3]

-

In case of skin contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3][4]

-

If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Safe Handling and Storage: The Foundation of Laboratory Safety

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield are required.[3][4]

-

Hand Protection: Wear impervious gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation before use.[3]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[3]

Hygiene Practices

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3][4]

Storage

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

-

Keep the container tightly sealed to prevent contamination and exposure to moisture.[3][4]

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is essential to ensure safety and minimize environmental contamination.

Physical and Chemical Properties

While specific data for 2-Bromo-3-methyl-4-nitropyridine 1-oxide is limited, the following table presents data for a closely related analog, 2-Bromo-4-nitropyridine N-oxide, to provide an estimation of its properties.

| Property | Value (for 2-Bromo-4-nitropyridine N-oxide) | Source |

| Molecular Formula | C5H3BrN2O3 | [1] |

| Molecular Weight | 218.99 g/mol | [1] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | 141-148 °C | [8] |

Stability and Reactivity

-

Reactivity: The compound is expected to be stable under normal laboratory conditions.[6]

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Avoid exposure to heat, moisture, and incompatible materials.[6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6]

Toxicological Information

The toxicological profile is inferred from analogous compounds and suggests the following:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

-

Respiratory or Skin Sensitization: No data available for the target compound, but some analogs may cause allergic skin reactions.[1]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[3][5]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][3]

Disposal Considerations

Disposal of 2-Bromo-3-methyl-4-nitropyridine 1-oxide and any contaminated materials must be handled as hazardous waste.

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]

-

Do not allow the product to enter drains or waterways.[4]

-

It is the responsibility of the user to ensure that the disposal of this material is in compliance with all applicable regulations.

Conclusion

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a valuable research chemical that requires careful and informed handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely unlock the synthetic potential of this compound. This guide serves as a foundational resource, and it is imperative that all users consult with their institution's Environmental Health and Safety department for specific guidance and protocols.

References

- Material Safety Data Sheet for 4-Nitropyridine N-oxide. (2009, January 27). Alfa Aesar.

- 2-Bromo-4-nitropyridine N-oxide. PubChem.

- SAFETY DATA SHEET for 5-Bromo-2-methyl-3-nitropyridine. (2024, November 2). TCI Chemicals.

- SAFETY DATA SHEET for 2-Bromo-4-nitropyridine N-oxide. (2025, October 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET for 2,3-dimethyl-4-nitropyridine 1-oxide. (2011, June 7). Fisher Scientific.

- SAFETY DATA SHEET for 2-Bromo-5-methylpyridine. (2018, July 6). TCI AMERICA - Spectrum Chemical.

-

2-Bromo-4-nitropyridine N-oxide. Chem-Impex. Retrieved from .

- SAFETY DATA SHEET for 3-Methyl-4-nitropyridine 1-oxide. (2024, March 30). Fisher Scientific.

-

2-Bromo-4-nitropyridine 1-oxide. ChemicalBook. Retrieved from .

- SAFETY DATA SHEET for 2,3-Dimethyl-4-nitropyridine N-Oxide. (2025, July 16). TCI Chemicals.

Sources

- 1. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. abdurrahmanince.net [abdurrahmanince.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

Strategic Functionalization of Pyridine N-Oxides: 2-Bromo vs. 4-Nitro Reactivity Profiles

[1]

Executive Summary

In heterocyclic drug discovery, pyridine

While both substrates are activated for Nucleophilic Aromatic Substitution (

Mechanistic Foundations: The N-Oxide Activation

The pyridine

-

Inductive Effect (-I): The positively charged nitrogen (

) strongly withdraws electron density from the ring -

Resonance Effect (+M): The oxygen atom can donate electron density back into the ring, but this is outweighed by the inductive withdrawal regarding nucleophilic susceptibility, particularly at C2 and C4.

The Leaving Group Hierarchy

In the context of

Comparative Reactivity Profile

The following table summarizes the kinetic and strategic differences between the two groups based on reaction rates with sodium ethoxide in ethanol (Source: J. Chem. Soc. B, 1967).

Table 1: Reactivity & Strategic Application Matrix

| Feature | 2-Bromopyridine | 4-Nitropyridine |

| Primary Reactivity Mode | Pd-Catalyzed Cross-Coupling | Classical |

| Moderate ( | Very High ( | |

| Leaving Group Lability | Good | Excellent (Denitration) |

| Preferred Nucleophiles | Boronic acids (Suzuki), Alkynes (Sonogashira) | Alkoxides, Amines, Thiols |

| Regioselectivity Driver | ||

| Stability | Stable to ambient conditions | Potentially explosive (energetic) |

Kinetic Insight

The reaction rate for

-

Why is 2-Nitro fastest? High ground-state steric strain between the

-oxide oxygen and the bulky nitro group is relieved in the transition state. -

Why is 4-Nitro preferred synthetically? Despite being kinetically slower than the 2-isomer, 4-nitropyridine

-oxide is far easier to synthesize (direct nitration of pyridine

Decision Framework: Selecting the Right Synthon

The choice between using a 2-bromo or 4-nitro precursor depends on the target bond being formed. The diagram below illustrates the decision logic for medicinal chemists.

Figure 1: Strategic decision tree for selecting pyridine N-oxide precursors based on desired bond formation.

Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure reproducibility and success.

Protocol A: Synthesis of 4-Alkoxypyridine -oxides via Nitro-Displacement

Target: Introduction of ether linkages at C4 using 4-nitropyridine

Mechanism: The nitro group acts as a nucleofuge. The reaction is driven by the formation of a stable inorganic salt (e.g.,

Reagents:

-

4-Nitropyridine

-oxide (1.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Alcohol (R-OH) (Solvent/Reagent)

-

Base:

(2.0 equiv) or NaH (1.1 equiv) for unreactive alcohols.

Step-by-Step Workflow:

-

Setup: In a dry round-bottom flask under

, dissolve 4-nitropyridine-

Checkpoint: The starting material is a yellow solid. The solution should be yellow.

-

-

Activation: Add

. Heat the mixture to 60–80°C. -

Monitoring: Monitor by TLC (10% MeOH in DCM).

-

Self-Validation Signal: The intense yellow color of the starting material will fade as the nitro group is displaced. The product is typically less colored.

-

UV Visualization: The product will have a distinct

and often fluoresces blue/purple under UV (254 nm) compared to the dark absorbance of the nitro compound.

-

-

Workup: Evaporate excess alcohol. Resuspend residue in DCM/Water. Extract the organic layer.[1][2]

-

Safety Note: The aqueous layer contains nitrite (

). Treat with care.

-

Protocol B: Suzuki-Miyaura Coupling of 2-Bromopyridine -oxide

Target: C2-Arylation.

Mechanism: Pd(0) oxidative addition into the C-Br bond is facile due to the electron-deficient ring.

Reagents:

-

2-Bromopyridine

-oxide (1.0 equiv) -

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(3.0 equiv) -

Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes.

-oxides can act as oxidants for Pd(0) if -

Reaction: Combine halide, boronic acid, and base. Add catalyst last. Seal and heat to 90°C.

-

Monitoring: LCMS is preferred over TLC due to the polarity of

-oxides.-

Self-Validation Signal: Look for the mass of Product

. If you see

-

-

Purification:

-oxides stick to silica. Use DCM/MeOH (95:5) with 1%

Mechanistic Visualization: Pathway

The following diagram details the transition state stabilization that makes the 4-nitro group such a potent electrophile.

Figure 2: Reaction coordinate for the displacement of the nitro group. The N-oxide nitrogen stabilizes the negative charge accumulation in the intermediate.

References

-

Johnson, R. M. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-pyridine 1-oxide.[3] Journal of the Chemical Society B: Physical Organic.

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

-

Hertog, H. J., & Combe, W. P. (1951).[1] Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide.[4][1][5][6][7] Recueil des Travaux Chimiques des Pays-Bas.

-

Baran Lab. (2012). Pyridine N-Oxides: Synthesis and Reactivity. Baran Group Meeting Notes.

-

Wu, X. F., et al. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles.[8] Chemical Communications.[9]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Enigmatic Core: A Technical Guide to the Potential Pharmaceutical Applications of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the pyridine N-oxide scaffold has emerged as a compelling pharmacophore, offering a unique combination of physicochemical properties and versatile reactivity. The introduction of a nitro group further activates this core, paving the way for a diverse range of molecular architectures with significant biological potential. This guide delves into the technical intricacies of a specific, yet underexplored, member of this class: 2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS No. 60323-97-9) .

While direct and extensive pharmaceutical application data for this particular molecule remains nascent in publicly accessible literature, its structural features strongly suggest a role as a valuable intermediate and a potential pharmacophore in its own right. This document will, therefore, provide a comprehensive analysis of its potential based on the established activities of closely related analogues and the fundamental principles of medicinal chemistry. We will explore its synthesis, reactivity, and inferred therapeutic applications, offering a roadmap for researchers looking to harness the potential of this intriguing molecule.

Physicochemical Properties and Structural Analysis

The pharmaceutical potential of any molecule is intrinsically linked to its physicochemical properties. The unique arrangement of functional groups in 2-Bromo-3-methyl-4-nitropyridine 1-oxide imparts a distinct electronic and steric profile that is ripe for exploration.

| Property | Value | Source |

| CAS Number | 60323-97-9 | [1] |

| Molecular Formula | C₆H₅BrN₂O₃ | Inferred from structure |

| Molecular Weight | 233.02 g/mol | Inferred from formula |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Key Structural Features and Their Implications:

-

Pyridine N-oxide: The N-oxide moiety significantly influences the electronic properties of the pyridine ring. It acts as an electron-donating group through resonance and an electron-withdrawing group through induction, leading to a complex reactivity profile. The N-O bond is highly polar and can participate in strong hydrogen bonding, potentially enhancing solubility and interactions with biological targets.[2][3]

-

Nitro Group: The strongly electron-withdrawing nitro group at the 4-position renders the pyridine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution. This is a key feature for its use as a synthetic intermediate.

-

Bromo Group: The bromine atom at the 2-position is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

-

Methyl Group: The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule and its binding to target proteins. It also has a modest electron-donating effect.

Synthesis and Chemical Reactivity: A Gateway to Novel Compounds

The synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide is anticipated to follow established methodologies for the preparation of substituted pyridine N-oxides. A plausible synthetic route is outlined below.

General Synthetic Workflow

Caption: A plausible synthetic pathway for 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

Experimental Protocol: Synthesis of a Nitropyridine 1-Oxide Intermediate

The following is a generalized protocol for the nitration of a pyridine 1-oxide, a key step in the synthesis of the target compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methylpyridine 1-oxide.

-

Acidification: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid while maintaining the temperature.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 80-90 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 3-methyl-4-nitropyridine 1-oxide.

Inferred Pharmaceutical Applications: A World of Possibilities

Based on the known biological activities of structurally related nitropyridine derivatives, we can infer several promising avenues for the pharmaceutical application of 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

Antimicrobial Agents

Nitropyridine derivatives have demonstrated notable antimicrobial activity.[1] For instance, certain nitropyridines have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of the nitro group is often crucial for this activity. 2-Bromo-3-methyl-4-nitropyridine 1-oxide can serve as a key building block for the synthesis of novel antimicrobial agents. The bromo substituent allows for the introduction of various side chains via cross-coupling reactions, enabling the generation of a library of compounds for screening against a panel of pathogenic bacteria and fungi.

Anticancer Therapeutics

The cytotoxic potential of nitropyridine derivatives against cancer cell lines is an active area of research.[1] The nitro group can be bioreduced in the hypoxic environment of solid tumors to generate reactive nitrogen species that are toxic to cancer cells. This makes nitropyridines attractive candidates for the development of hypoxia-activated prodrugs. The N-oxide functionality can also contribute to this effect.[2][3] 2-Bromo-3-methyl-4-nitropyridine 1-oxide could be a precursor to novel anticancer agents that selectively target tumor cells while sparing healthy tissues.

Hypoxia-Activated Prodrug Mechanism

Caption: Proposed mechanism of action for nitropyridine 1-oxides as hypoxia-activated prodrugs.

Experimental Protocols for Biological Evaluation

To validate the inferred pharmaceutical applications, a systematic biological evaluation is necessary. The following are representative protocols for initial screening.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

-

Preparation of Bacterial Inoculum: Culture a bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of 2-Bromo-3-methyl-4-nitropyridine 1-oxide and its derivatives in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Protocol 2: MTT Assay for Cytotoxicity against Cancer Cells

-

Cell Seeding: Seed cancer cells (e.g., HeLa cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Bromo-3-methyl-4-nitropyridine 1-oxide or its derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

While the direct biological activities of 2-Bromo-3-methyl-4-nitropyridine 1-oxide are yet to be extensively documented, its chemical structure positions it as a highly promising scaffold for pharmaceutical research and development. Its activated pyridine N-oxide core, coupled with the versatile reactivity of the bromo and nitro groups, makes it an ideal starting point for the synthesis of novel therapeutic agents.

The inferred potential for antimicrobial and anticancer applications, particularly as a hypoxia-activated prodrug, warrants further investigation. The experimental protocols outlined in this guide provide a framework for initiating such studies. As researchers continue to explore the chemical space of nitropyridine derivatives, it is highly probable that the full potential of 2-Bromo-3-methyl-4-nitropyridine 1-oxide and its analogues will be unlocked, leading to the development of next-generation therapies for a range of diseases.

References

Sources

Methodological & Application

Application Note: Step-by-Step Oxidation of 2-Bromo-3-Methyl-4-Nitropyridine

Abstract & Strategic Importance

This application note details the oxidative transformation of 2-bromo-3-methyl-4-nitropyridine to 2-bromo-4-nitronicotinic acid . This specific scaffold is a high-value intermediate in the synthesis of fused heterocyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines) used in oncology drug discovery.

The presence of the electron-withdrawing nitro group (

Chemical Strategy & Mechanism[1][2][3][4]

Reaction Scheme

The oxidation proceeds through a radical mechanism initiated by the abstraction of benzylic (in this case, "picolinic") hydrogens.

Figure 1: Reaction pathway for the oxidation of the 3-methyl group.

Mechanistic Insight[3][4][5]

-

Initiation: The permanganate ion abstracts a hydrogen atom from the C-3 methyl group. The electron-withdrawing effect of the 4-nitro group actually increases the acidity of these protons, facilitating this initial step compared to un-nitrated pyridines.

-

Propagation: The resulting radical is trapped by permanganate species, leading sequentially to the alcohol and then the aldehyde.

-

Termination: The aldehyde is rapidly oxidized to the carboxylate anion (

) in the basic reaction medium (generated by -

Solubility Management: The starting material is lipophilic. As the reaction proceeds, the formation of the carboxylate salt solubilizes the organic component, serving as a visual indicator of reaction progress.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| 2-Bromo-3-methyl-4-nitropyridine | >97% Purity | Substrate |

| Potassium Permanganate ( | ACS Reagent | Oxidant |

| Deionized Water | Type II | Solvent |

| Hydrochloric Acid ( | 6N | pH Adjustment (Workup) |

| Ethyl Acetate | HPLC Grade | Extraction (Optional) |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

| Celite 545 | Filter Aid | Removal of |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, suspend 10.0 g (43.3 mmol) of 2-bromo-3-methyl-4-nitropyridine in 200 mL of deionized water.

-

Heating: Heat the suspension to 70–75°C . The solid may not fully dissolve; this is normal.

-

Oxidant Addition (Critical Step):

-

Weigh out 20.5 g (130 mmol, ~3.0 eq) of

. -

Add the

in 4-5 portions over 30 minutes. -

Note: The reaction is exothermic. Monitor temperature to ensure it does not exceed 95°C during addition to prevent decarboxylation or ring degradation.

-

Phase 2: Reaction & Monitoring[1]

-

Reflux: Once addition is complete, raise the temperature to 90–95°C (gentle reflux) and stir vigorously for 4–6 hours .

-

Endpoint Detection:

-

Stop stirring and let the solids settle. The purple color of permanganate should disappear, replaced by a dark brown precipitate (

). -

TLC Check: Take a 0.1 mL aliquot, filter, acidify, and extract with ethyl acetate. Spot on Silica gel (50% EtOAc/Hexane). The starting material (

) should be absent; the product (

-

Phase 3: Workup & Isolation

-

Filtration: While the mixture is still hot (~70°C), filter through a pad of Celite to remove the manganese dioxide (

) sludge. Wash the filter cake with 50 mL of hot water.-

Safety: Do not let the

dry out completely in the presence of organics, as it can be pyrophoric.

-

-

Acidification: Cool the clear, slightly yellow filtrate to 0–5°C in an ice bath.

-

Precipitation: Slowly add 6N HCl dropwise with stirring until the pH reaches 1.5–2.0 .

-

A white to pale-yellow solid (the carboxylic acid) will precipitate.

-

-

Isolation: Stir at 0°C for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration.

-

Purification: Wash the cake with ice-cold water (2 x 10 mL) and dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the oxidation process.

Expected Results & Troubleshooting

Specification Table

| Parameter | Expected Value | Notes |

| Physical State | Off-white / Pale yellow powder | |

| Yield | 60% – 75% | Losses primarily due to water solubility of the acid. |

| Melting Point | 185°C – 190°C (dec) | Product may decarboxylate if heated too fast. |

| Disappearance of methyl singlet at |

Troubleshooting Guide

-

Low Yield (<40%): The product, 2-bromo-4-nitronicotinic acid, has moderate water solubility. If precipitation is scant upon acidification, saturate the aqueous phase with NaCl and extract exhaustively with Ethyl Acetate (3 x 100 mL).

-

Incomplete Reaction: If starting material persists after 6 hours, add an additional 0.5 eq of

and continue reflux. The electron-deficient ring makes the methyl group slower to oxidize than in simple toluene derivatives. -

Impurity Profile: If the product is brown/sticky, it likely contains residual manganese salts. Dissolve in dilute aqueous base (

), filter again, and re-acidify.

Safety & Compliance (HSE)

-

Energetic Hazard: The combination of a nitro-compound and a strong oxidant (

) presents a risk of rapid pressure build-up. Never heat the reaction in a closed system. Ensure the condenser is vented. -

Manganese Waste: The

byproduct is a heavy metal waste. Do not dispose of it down the drain. Collect as solid hazardous waste. -

Skin/Eye Contact: 2-bromo-3-methyl-4-nitropyridine is a potent irritant and potential sensitizer. Wear nitrile gloves and safety goggles.

References

-

Qian, Y., et al. (1999). "Synthesis of 2-bromo-4-nitrobenzoic acid via KMnO4 oxidation." Bioorganic & Medicinal Chemistry, 7(12), 3011–3024.[2] (Protocol adapted from analogous nitro-toluene oxidation).

-

Singer, A. & McElvain, S. M. (1955). "Nicotinic Acid."[3] Organic Syntheses, Collective Volume 3, 740. (Foundational method for pyridine methyl oxidation).

-

Leresche, J. E. (2022).[4] "Methods to Produce Nicotinic Acid with Potential Industrial Applications." Molecules, 27(3), 863. (Review of green oxidation methods for methyl pyridines).

-

PubChem. (2023). "2-Bromo-3-methyl-4-nitropyridine Compound Summary." National Center for Biotechnology Information.

Sources

Application Note: Chemoselective Deoxygenation of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Executive Summary

This Application Note provides a definitive guide for the chemoselective deoxygenation of 2-Bromo-3-methyl-4-nitropyridine 1-oxide to its corresponding pyridine. The presence of labile functional groups—specifically the nitro group (

This guide details two validated protocols prioritizing chemoselectivity:

-

Protocol A (The Standard): Phosphorus Trichloride (

) mediated reduction. -

Protocol B (The Mild Alternative): Triphenylphosphine (

) mediated oxygen transfer.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate contains three reducible sites. The objective is to selectively reduce the N-oxide bond (

| Functional Group | Reduction Potential ( | Risk with Non-Selective Reagents |

| N-Oxide ( | ~ -1.0 V | Target site. |

| Nitro ( | ~ -0.9 V | High risk of reduction to |

| Bromo ( | Variable | Risk of hydrogenolysis (C-Br |

Mechanistic Pathway

Trivalent phosphorus reagents are the gold standard for this transformation. The reaction proceeds via the nucleophilic attack of the N-oxide oxygen atom onto the phosphorus center, forming a highly unstable oxophosphonium intermediate. This is followed by fragmentation to release the deoxygenated pyridine and the phosphoryl byproduct (

Figure 1: General mechanism for P(III) mediated deoxygenation of pyridine N-oxides.

Protocol A: Phosphorus Trichloride ( ) Reduction

Status: Industry Standard | Scale: Gram to Kilogram | Selectivity: High

This method is preferred for scale-up due to the low cost of

Reagents & Equipment

-

Substrate: 2-Bromo-3-methyl-4-nitropyridine 1-oxide (1.0 equiv)

-

Reagent: Phosphorus Trichloride (

) (2.0 - 3.0 equiv) -

Solvent: Chloroform (

) or Dichloromethane (DCM). Note: Chloroform is preferred for higher reflux temperatures. -

Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel,

line, ice bath.

Step-by-Step Procedure

-

Setup: Charge the reaction flask with the N-oxide substrate and anhydrous

(10 mL/g). Flush with nitrogen. -

Addition: Cool the solution to 0–5 °C using an ice bath. Add

dropwise via the addition funnel over 20 minutes.-

Caution: Reaction is exothermic. Maintain internal temperature < 10 °C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to gentle reflux (approx. 60 °C) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or HPLC. The starting N-oxide is typically more polar than the product.

-

-

Quenching (Critical): Cool the mixture to 0 °C. Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 50g ice per g of substrate).

-

Safety: Hydrolysis of excess

generates

-

-

Neutralization: Adjust pH to ~8–9 using saturated

or -

Extraction: Extract the aqueous layer with DCM (

). -

Workup: Combine organic layers, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Chlorination at C-2/C-6 | Formation of | Keep reflux mild; do not extend reaction time unnecessarily. |

| Incomplete Conversion | Old/Hydrolyzed | Distill |

| Halogen Exchange (Br | High temp reaction with | Use |

Protocol B: Triphenylphosphine ( ) Reduction

Status: Mild/Lab Scale | Scale: Milligram to Gram | Selectivity: Very High

This method is milder and avoids the generation of acidic

Reagents[1][2][3][4][5][6]

-

Substrate: 1.0 equiv

-

Reagent: Triphenylphosphine (

) (1.2 - 1.5 equiv) -

Catalyst (Optional):

(5 mol%) can accelerate the reaction. -

Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Procedure

-

Dissolution: Dissolve the N-oxide and

in anhydrous Toluene (15 mL/g). -

Reaction: Heat the mixture to reflux (110 °C) under nitrogen atmosphere.

-

Duration: Monitor by TLC. Reaction typically requires 6–12 hours.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: The residue will contain the product and Triphenylphosphine oxide (

).-

Separation:

is difficult to remove. Precipitate

-

Analytical Validation

Expected Data Profile

-

Appearance: Yellow to off-white crystalline solid.

-

Mass Spectrometry (LC-MS): Loss of 16 mass units (

).-

Substrate MW: ~233 (for

) -

Product MW: ~217 (for

)

-

-

1H NMR:

-

Shift: The protons alpha to the nitrogen (C2/C6 positions) will shift upfield (lower ppm) upon deoxygenation, as the deshielding effect of the N-oxide is removed.

-

Coupling: Verify the integrity of the methyl group singlet and the aromatic proton doublets.

-

Workflow Diagram

Figure 2: Decision matrix and workflow for deoxygenation protocols.

Safety & Handling

-

Phosphorus Trichloride (

): Highly corrosive and reacts violently with water to produce -

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the N-oxide residue to dryness at high temperatures.

-

Waste Disposal: Quenched

mixtures are highly acidic. Neutralize before disposal. Phosphorus residues are toxic to aquatic life.

References

-

Chemoselective Deoxygenation using Phosphorus Reagents

- Title: "Deoxygenation of N-Oxides with Triphenylphosphine"

- Source: Journal of Organic Chemistry

-

URL:[Link] (General precedent for PPh3 reduction)

-

PCl3 Reduction of Nitro-Pyridine N-Oxides

- Title: "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine"

- Source: ResearchGate (Confirming PCl3 tolerance of nitro groups)

-

URL:[Link]

-

General Reactivity of Pyridine N-Oxides

- Title: "Reactivity of 4-nitropyridine-N-oxide"

- Source: Recueil des Travaux Chimiques des Pays-Bas

-

URL:[Link]

The Versatile Heterocyclic Building Block: Application Notes for 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Introduction: Unlocking Synthetic Potential

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular scaffolds with tunable properties is insatiable. Pyridine N-oxides, particularly those adorned with strategically placed functional groups, have emerged as powerful intermediates, offering a unique combination of reactivity and stability. Among these, 2-Bromo-3-methyl-4-nitropyridine 1-oxide stands out as a highly versatile and reactive building block. The presence of a bromo substituent at the activated 2-position, coupled with the electron-withdrawing nitro group at the 4-position and the N-oxide moiety, renders the pyridine ring susceptible to a variety of nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable heterocyclic compound. We will delve into its synthesis, explore its reactivity with a range of nucleophiles, and provide detailed, field-proven protocols to empower your next discovery.

Scientific Foundation: Understanding the Reactivity

The reactivity of 2-Bromo-3-methyl-4-nitropyridine 1-oxide is governed by the electronic interplay of its substituents. The N-oxide functional group and the para-nitro group synergistically withdraw electron density from the pyridine ring, making the carbons at the 2- and 6-positions highly electrophilic. The bromine atom at the 2-position serves as an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) reactions.

The methyl group at the 3-position introduces a subtle steric and electronic perturbation. While it is a weak electron-donating group, its primary influence is steric, which can modulate the rate of nucleophilic attack at the adjacent 2-position. It is also crucial to consider the potential for unexpected rearrangements, such as nitro-group migration, which has been observed in related systems under certain conditions[1]. A thorough understanding of these principles is paramount for successful and predictable synthetic outcomes.

Synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide: A Proposed Protocol

While a direct, optimized synthesis for 2-Bromo-3-methyl-4-nitropyridine 1-oxide is not extensively documented, a reliable synthetic route can be extrapolated from established procedures for analogous compounds[2][3]. The proposed two-step synthesis starts from the commercially available 2-bromo-3-methylpyridine.

Step 1: N-Oxidation of 2-Bromo-3-methylpyridine

The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is crucial as it activates the pyridine ring for the subsequent nitration step.

Protocol 1: Synthesis of 2-Bromo-3-methylpyridine 1-oxide

Materials:

-

2-Bromo-3-methylpyridine

-

m-Chloroperbenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-bromo-3-methylpyridine (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add m-chloroperbenzoic acid (1.1 - 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-3-methylpyridine 1-oxide, which can be purified by column chromatography on silica gel if necessary.

Step 2: Nitration of 2-Bromo-3-methylpyridine 1-oxide

The second step introduces the nitro group at the 4-position of the activated pyridine N-oxide ring. Careful control of the reaction temperature is critical to ensure regioselectivity and avoid side reactions.

Protocol 2: Synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Materials:

-

2-Bromo-3-methylpyridine 1-oxide

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice-salt bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-bromo-3-methylpyridine 1-oxide (1.0 eq.) to the cold sulfuric acid with stirring.

-

In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, slowly raise the temperature to 80-90 °C and maintain it for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 7-8. This should be done in a well-ventilated fume hood as gas evolution will occur.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

Applications in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Bromo-3-methyl-4-nitropyridine 1-oxide lies in its facile reaction with a wide array of nucleophiles. The following protocols provide a starting point for exploring its synthetic potential.

Reaction with Amine Nucleophiles

The displacement of the 2-bromo substituent with primary and secondary amines is a cornerstone transformation, providing access to a diverse range of 2-amino-3-methyl-4-nitropyridine 1-oxides, which are valuable precursors for biologically active compounds.

Protocol 3: General Procedure for Amination

Materials:

-

2-Bromo-3-methyl-4-nitropyridine 1-oxide

-

Amine (primary or secondary, 1.1-1.5 eq.)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K₂CO₃))

-

Reaction vial or flask

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

To a reaction vial, add 2-Bromo-3-methyl-4-nitropyridine 1-oxide (1.0 eq.), the chosen amine (1.1-1.5 eq.), and the base (2.0 eq.).

-

Add the aprotic polar solvent.

-

Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Expected Reactivity and Conditions for Amination

| Nucleophile (Amine) | Expected Reactivity | Typical Conditions | Potential Products |

| Aniline | Moderate | DMF, K₂CO₃, 100 °C, 6-12 h | 2-(Phenylamino)-3-methyl-4-nitropyridine 1-oxide |

| Morpholine | High | MeCN, TEA, 80 °C, 2-4 h | 4-(3-Methyl-4-nitro-1-oxido-pyridin-2-yl)morpholine |

| Benzylamine | High | DMSO, DIPEA, 90 °C, 3-6 h | 2-(Benzylamino)-3-methyl-4-nitropyridine 1-oxide |

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers. These products can serve as intermediates for further functionalization or as final target molecules with potential biological activity.

Protocol 4: General Procedure for Thiolation

Materials:

-

2-Bromo-3-methyl-4-nitropyridine 1-oxide

-

Thiol (1.1 eq.)

-

Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)

-

Reaction flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the base (1.2 eq.) in the anhydrous solvent.

-

Add the thiol (1.1 eq.) dropwise at 0 °C to form the thiolate in situ.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of 2-Bromo-3-methyl-4-nitropyridine 1-oxide (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

Reaction with Alkoxide Nucleophiles

Alkoxides can be employed to introduce alkoxy groups at the 2-position, leading to the formation of 2-alkoxy-3-methyl-4-nitropyridine 1-oxides. These reactions are typically performed under anhydrous conditions.

Protocol 5: General Procedure for Alkoxylation

Materials:

-

2-Bromo-3-methyl-4-nitropyridine 1-oxide

-

Alcohol (as solvent and nucleophile)

-

Strong base (e.g., Sodium metal or Sodium hydride)

-

Reaction flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, carefully add the strong base (1.1 eq.) to the anhydrous alcohol at 0 °C to generate the alkoxide.

-

Once the base has fully reacted, add 2-Bromo-3-methyl-4-nitropyridine 1-oxide (1.0 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench the excess alkoxide with water.

-

Remove the alcohol under reduced pressure.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

Visualization of Key Processes

To further elucidate the synthetic pathways and the underlying mechanistic principles, the following diagrams are provided.

Caption: Synthetic workflow for 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

Caption: Generalized mechanism for the SNAr reaction.

Conclusion and Future Outlook

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a potent and versatile heterocyclic building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. The protocols outlined in this application note provide a robust framework for its synthesis and subsequent functionalization through nucleophilic aromatic substitution reactions. The strategic placement of the bromo, methyl, and nitro groups, in conjunction with the N-oxide functionality, offers a rich chemical space for exploration. By understanding the underlying reactivity principles and carefully controlling reaction conditions, researchers can effectively harness the synthetic power of this valuable intermediate to accelerate their research and development endeavors.

References

-

Yao, J., Blake, P. R., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2071. [Link]

-

PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved February 15, 2026, from [Link]

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015).

-

Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

-

Reddit. (2023, August 5). What will happen if I react this compound with an alkoxide? r/OrganicChemistry. [Link]

-

NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Executive Summary

The synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide represents a classic "push-pull" conflict in heterocyclic chemistry. The N-oxide moiety is required to activate the C4 position for nitration, but it simultaneously activates the C2-Bromine toward nucleophilic displacement (hydrolysis) and increases the water solubility of the final product, leading to massive yield losses during extraction.[1]

This guide moves beyond standard textbook protocols to address the causality of failure—specifically focusing on regiocontrol , thermal runaway prevention , and extraction efficiency .[1]

Module 1: The N-Oxidation Step (Precursor Synthesis)

Context: Converting 2-Bromo-3-methylpyridine to its N-oxide.

Standard Protocol: mCPBA (meta-chloroperoxybenzoic acid) in DCM or

Common Inquiry #1: "My conversion is high, but my isolated yield is <40%."

Diagnosis: This is rarely a reaction failure; it is a workup failure . Pyridine N-oxides are highly polar and water-soluble. Standard bicarbonate washes to remove benzoic acid (from mCPBA) often wash away the product.[1]

The Solution: The "Salting Out" Protocol Do not rely on simple liquid-liquid extraction.

-

Quench: Destroy excess oxidant with saturated

. -

Neutralization: If using acetic acid, neutralize to pH 7–8 (not higher, to protect the Br).[1]

-

Saturation: Saturate the aqueous phase with solid NaCl until undissolved salt remains. This "salts out" the organic N-oxide.

-

Solvent Switch: Replace DCM with Chloroform/Isopropanol (3:1) for extraction.[1] This mixture has a much higher distribution coefficient for N-oxides than pure DCM.

Common Inquiry #2: "The reaction is stalling at 80% conversion."

Diagnosis: The 2-Bromine atom is electron-withdrawing, deactivating the ring nitrogen. The 3-methyl group provides some steric hindrance. Optimization: Switch to Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) .[1]

-

Why? The in situ generated trifluoroperacetic acid is a significantly stronger electrophile than mCPBA or peracetic acid, overcoming the deactivating effect of the bromine.[1]

Module 2: The Nitration Step (The Critical Bottleneck)

Context: Electrophilic aromatic substitution at C4 using

Common Inquiry #3: "I see a violent exotherm and brown fumes (NOx) upon heating."

Diagnosis: Thermal Runaway.[1] N-oxides are energetic species. The nitration of pyridine N-oxides has a high activation energy, but once it starts, it releases significant heat.[1] The Protocol:

-

Dissolution: Dissolve the N-oxide in

at 0°C. -

Addition: Add Fuming

dropwise at 0–5°C. Do not heat yet. -

The Ramp: Slowly ramp to 90–100°C.

-

Critical Control: If the temperature spikes >5°C above the setpoint, remove the heat source immediately and apply an ice bath. The "induction period" often tricks chemists into adding too much heat too early.

Common Inquiry #4: "I am losing the Bromine (forming the pyridone)."

Diagnosis: Hydrolysis. The N-oxide activates the C2-position towards nucleophilic attack.

-

Scenario A: During Reaction. Water in the acid mixture acts as a nucleophile at high temps.

-

Scenario B: During Workup. Neutralizing with strong base (NaOH) generates

, which rapidly displaces the Br.[1]

Corrective Action:

-

Reagent Quality: Use Oleum (fuming sulfuric acid) or 100%

to keep the system anhydrous.[1] -

Gentle Workup: Pour the reaction mixture onto ice. Neutralize with solid

or

Visual Troubleshooting & Logic Flow

The following diagram illustrates the decision matrix for optimizing this specific synthesis.

Figure 1: Decision tree for troubleshooting yield losses and safety incidents during the synthesis.

Summary Data Table: Process Parameters

| Parameter | Standard Condition (Risk) | Optimized Condition (High Yield) | Rationale |

| Oxidant | mCPBA / DCM | UHP / TFAA / DCM | Overcomes electronic deactivation of Br; easier workup. |

| Extraction | DCM / Water | CHCl3:iPrOH (3:[1]1) / Sat. NaCl | N-oxides are too water-soluble for pure DCM. |

| Nitration Temp | Rapid heat to 100°C | 0°C Addition | Prevents thermal runaway (induction period management).[1] |

| Quench pH | pH 10-12 (NaOH) | pH 7-8 (Solid | Prevents nucleophilic displacement of 2-Br by |

| Acid Source | 95% | Fuming | Eliminates water to prevent hydrolysis during reaction.[1] |

References

-

Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides; Academic Press: London, 1971.[1] (Foundational text on N-oxide reactivity and nitration mechanisms).

-

Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." in Comprehensive Heterocyclic Chemistry, 1984.[1] (Details the activation of C4 by N-oxides).

-

Patent WO2010068483. "Synthesis of Pyridine Derivatives." (Describes analogous nitration conditions for 2-halo-3-alkylpyridines).

-

Org. Synth. 1953, 33, 79. "4-Nitropyridine N-Oxide." (Standard procedure for nitration of pyridine N-oxide, highlighting the safety profile).

-

BenchChem Technical Support. "Nitration of 2-Amino-4-bromopyridine." (Analogous troubleshooting for regioselectivity and temperature control).

Disclaimer: The procedures described involve hazardous materials (fuming nitric acid, strong oxidizers).[1] All reactions must be performed in a fume hood behind a blast shield. This guide is for informational purposes for trained chemists.

Sources

Purification techniques for crystalline pyridine N-oxides

Current Status: OPERATIONAL Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Isolation, and Handling of Pyridine N-Oxides[1]

Welcome to the Pyridine N-Oxide Purification Hub

Scope: Pyridine N-oxides are highly polar, often hygroscopic, and thermally sensitive intermediates.[1] Their zwitterionic nature (

Module 1: Crystallization & Phase Behavior

Ticket #1042: "My product is supposed to be a solid, but it isolated as a viscous, dark oil that won't crystallize."

Diagnosis: Pyridine N-oxides are notorious for "oiling out" due to trace water retention or the presence of non-polar impurities preventing lattice formation.[1] They are highly hygroscopic; even atmospheric moisture can deliquesce a crystal.[1]

Protocol A: The "Bridge Solvent" Crystallization

Do not rely on simple binary systems (e.g., Hexane/DCM).[1] You need a "bridge" solvent that miscibilizes the polar N-oxide with the non-polar anti-solvent.[1]

Reagents:

-

Solvent: Isopropyl Alcohol (IPA) or Acetone (dry).[1]

-

Anti-solvent: Diethyl Ether (

) or

Step-by-Step:

-

Azeotropic Drying (Crucial): Dissolve the crude oil in excess Toluene .[1] Rotary evaporate at

.[1] Repeat 3x. This removes trace water via azeotrope.[1] -

Dissolution: Dissolve the dried residue in the minimum amount of hot IPA (approx.

).[1][2] -

The Cloud Point: Remove from heat. Add

dropwise until a faint, persistent turbidity (cloudiness) appears.[1] -

Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to create nucleation sites.[1]

-

Slow Cooling: Wrap the flask in foil and allow it to cool to room temperature undisturbed. Then, move to

freezer. -

Collection: Filter rapidly under

atmosphere (Schlenk filtration) to prevent moisture absorption.

Protocol B: Salt Formation (The "Nuclear Option")

If the free base refuses to crystallize, convert it to the Hydrochloride (HCl) or Picrate salt.[1] These are almost always crystalline.[1]

-

Dissolve oil in dry

.[1] -

Bubble dry HCl gas or add

in Dioxane (4M). -

The N-oxide HCl salt will precipitate instantly as a white solid.[1]

-

Note: The free base can be regenerated later using mild base (Sodium Carbonate) if needed, though many reactions proceed using the salt.[1]

Module 2: Contaminant Scavenging (mCPBA/mCBA)

Ticket #1043: "I used mCPBA for oxidation. I cannot separate the byproduct (m-chlorobenzoic acid) from my water-soluble N-oxide."

Diagnosis:

Standard aqueous extractions (

Workflow: Solid-Phase Scavenging

Avoid liquid-liquid extraction. Use solid-phase differences in acidity.

Table 1: Scavenging Efficiency Data

| Method | mCBA Removal | N-Oxide Recovery | Notes |

| Aqueous Bicarb Wash | High (>95%) | Low (<40%) | Product lost to aqueous phase.[1] |

| Basic Alumina Filtration | High (>90%) | High (>85%) | Best balance of yield/purity.[1] |

| Ion Exchange (Amberlyst A-21) | Very High (>98%) | High (>90%) | Requires resin prep; slower.[1] |

| K2CO3 Slurry | Moderate (80%) | High (90%) | Simple, cheap, scalable. |

Protocol: The Basic Alumina Filtration

-

Dissolve the crude reaction mixture (DCM or Chloroform) containing mCBA and N-oxide.[1]

-

Prepare a short plug of Basic Alumina (Activity Grade III) .[1]

-

Why Basic? Alumina retains the acidic mCBA strongly while allowing the neutral/zwitterionic N-oxide to pass.[1]

-

-

Elute with

.[1] -

The mCBA remains bound to the alumina; the N-oxide elutes.[1]

Module 3: Chromatography Troubleshooting

Ticket #1044: "The compound streaks on silica gel and I'm losing mass."

Diagnosis:

Silica gel (

Visualizing the Separation Logic

Figure 1: Decision Matrix for Pyridine N-Oxide Purification.[1] Blue indicates start, Green indicates optimal paths, Red indicates difficult states.

Protocol: Deactivated Silica Chromatography

If you must use silica (cheaper/more available than alumina):

-

Slurry Packing: Slurry the silica in the mobile phase containing 1% Triethylamine (TEA) .[1]

-

Mobile Phase: Use

(95:5 to 90:10).[1] The TEA neutralizes the acidic silanol sites.[1] -

Loading: Load the sample as a liquid (dissolved in minimal DCM) or dry load on Celite. Do not dry load on silica.[1]

Module 4: Thermal Stability & Distillation

Ticket #1045: "Can I distill my N-oxide? It has a reported BP of 270°C."[3]

Diagnosis: WARNING: While literature cites boiling points, Pyridine N-oxides are thermally unstable.[1] At atmospheric pressure, they will decompose (deoxygenate) or rearrange (Meisenheimer rearrangement) before boiling.[1]

-

Rule: Never distill at atmospheric pressure.

-

Requirement: High Vacuum (

).[1][4] -

Limit: Keep pot temperature below

.

Safe Distillation Setup:

-

Apparatus: Kugelrohr (Short path) distillation.[1]

-

Vacuum: Oil pump (high vac) required.[1]

-

Procedure:

References

-

Org. Synth. 1953, 33, 79. Pyridine-N-oxide.[1] (Classic synthesis and purification via vacuum distillation).[1] Link[1]

-

J. Org. Chem. 1998, 63, 5, 1740–1741. Efficient Removal of m-Chlorobenzoic Acid from m-Chloroperoxybenzoic Acid Oxidation Products. (Details the use of basic ion-exchange resins and alumina). Link[1]

-

Chemical Book. Pyridine-N-oxide Properties and Stability. (Physical data and solubility parameters). Link

-

Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.).[1] Butterworth-Heinemann.[1] (Standard text for specific solvent systems like IPA/Ether). Link

Sources

Technical Support Center: Regioselectivity in the Nitration of 2-Bromo-3-Methylpyridine N-oxide

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on heteroaromatic systems. Specifically, we will address the challenges and strategic considerations for controlling regioselectivity during the nitration of 2-bromo-3-methylpyridine N-oxide. Our goal is to provide you with not only procedural guidance but also a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-oxide functionality in the nitration of pyridine rings?

A1: The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution.[1][2] The N-oxide group mitigates this deactivation through its dual electronic nature. While the nitrogen atom still exerts an inductive electron-withdrawing effect, the oxygen atom can donate a lone pair of electrons into the pyridine π-system through resonance.[3][4] This resonance donation significantly increases the electron density at the C2 (ortho) and C4 (para) positions, thereby activating the ring for electrophilic attack.[3][4][5] The nitration of pyridine N-oxide itself, for instance, overwhelmingly yields the 4-nitro product.[5][6]

Q2: What are the expected directing effects of the 2-bromo and 3-methyl substituents on the nitration of the pyridine N-oxide ring?

A2: The regiochemical outcome of the nitration of 2-bromo-3-methylpyridine N-oxide is determined by the interplay of the directing effects of the N-oxide, the 2-bromo group, and the 3-methyl group.

-

N-oxide: As mentioned, the N-oxide group is a powerful ortho, para-director, strongly activating the C4 position.[5][6]

-

2-Bromo group: Halogens are deactivating ortho, para-directors. The bromine atom at the 2-position will inductively withdraw electron density, deactivating the ring, but will direct incoming electrophiles to its ortho (C3) and para (C6) positions through resonance.

-

3-Methyl group: Alkyl groups are weakly activating ortho, para-directors.[7] The methyl group at the 3-position will direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.

Considering these combined effects, the C4 position is the most likely site of nitration. It is activated by both the powerful N-oxide group and the 3-methyl group. While the 2-bromo group is deactivating, its para-directing effect does not conflict with nitration at C4. Nitration at C6 is also a possibility, being para to the 2-bromo group and ortho to the 3-methyl group. However, the directing effect of the N-oxide to the C4 position is generally dominant.[8][9]

Q3: What is the mechanistic basis for the regioselectivity in the nitration of substituted pyridine N-oxides?

A3: The nitration of pyridine N-oxides proceeds via a standard electrophilic aromatic substitution mechanism.[10] The key steps are:

-

Generation of the electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[11][12]

-

Electrophilic attack: The π-system of the pyridine N-oxide ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[13]

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the nitrated product.[13]

The regioselectivity is determined by the relative stabilities of the possible sigma complexes. For 2-bromo-3-methylpyridine N-oxide, attack at the C4 position allows for resonance structures where the positive charge is favorably delocalized, including contributions from the N-oxide and methyl groups, leading to a more stable intermediate compared to attack at other positions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature too low. 3. Short reaction time. | 1. Ensure the use of fuming nitric acid and concentrated sulfuric acid. 2. While initial addition should be at low temperature for safety and selectivity, a controlled increase in temperature (e.g., to 100-130°C) may be necessary to drive the reaction to completion.[14] 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |

| Formation of multiple isomers (poor regioselectivity) | 1. Reaction temperature is too high, leading to less selective nitration. 2. Steric hindrance from the 3-methyl group may influence the approach of the nitronium ion.[7][15] | 1. Maintain a low temperature (e.g., 0-5°C) during the addition of the nitrating agent to enhance kinetic control and favor the thermodynamically more stable product.[16] 2. Consider alternative nitrating agents that may offer different steric profiles, although mixed acid is standard for this transformation. |